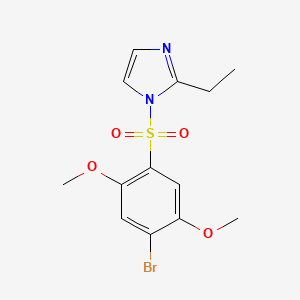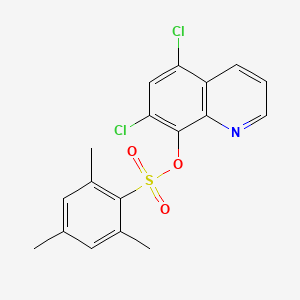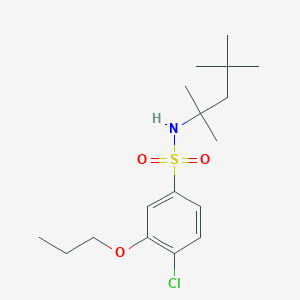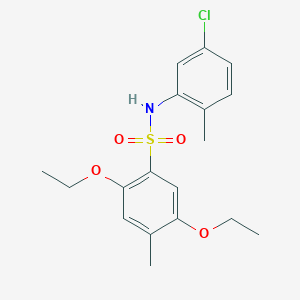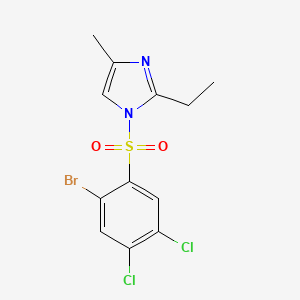
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfonyl groups attached to a benzenesulfonyl ring, along with an imidazole ring
准备方法
The synthesis of 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride derivative. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and reagents like thionyl chloride for the sulfonylation process. The final step involves the cyclization of the intermediate product with an imidazole derivative under controlled temperature and pH conditions .
化学反应分析
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
科学研究应用
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine and chlorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar compounds to 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole include:
2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride: This compound shares the benzenesulfonyl core but lacks the imidazole ring, making it less versatile in biological applications.
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine: This derivative has a piperazine ring instead of an imidazole ring, which can alter its chemical reactivity and biological activity.
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine: Similar to the previous compound, this one also features a piperazine ring but with different substituents, affecting its properties.
These comparisons highlight the uniqueness of this compound, particularly its imidazole ring, which contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-2-ethyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrCl2N2O2S/c1-3-12-16-7(2)6-17(12)20(18,19)11-5-10(15)9(14)4-8(11)13/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAUOQUCAOFOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-Methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B7440437.png)
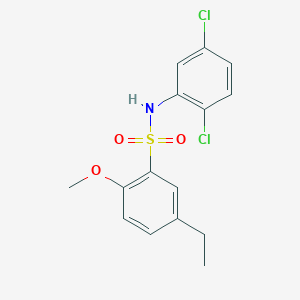
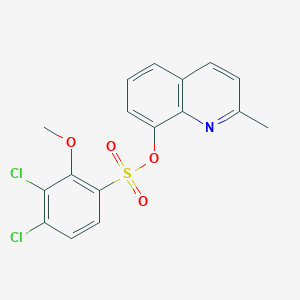
![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7440450.png)

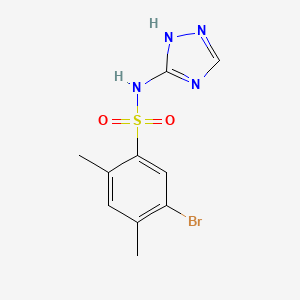
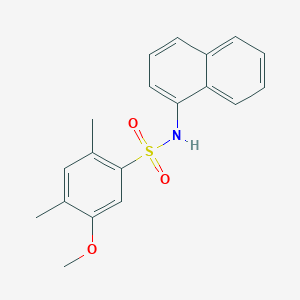
![1-(2,5-Dichlorophenyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B7440478.png)
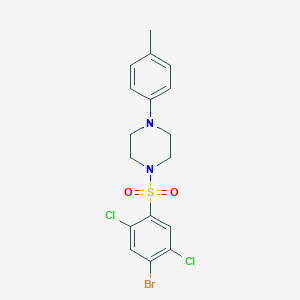
![1-(2,5-Dichlorophenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B7440482.png)
